molecular formula C12H14FN3OS B6074782 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-sulfanylideneacetamide

2-[4-(4-fluorophenyl)piperazin-1-yl]-2-sulfanylideneacetamide

Cat. No.: B6074782
M. Wt: 267.32 g/mol
InChI Key: ZCVIZNGEUZSKII-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-2-sulfanylideneacetamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a sulfanylideneacetamide moiety

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3OS/c13-9-1-3-10(4-2-9)15-5-7-16(8-6-15)12(18)11(14)17/h1-4H,5-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVIZNGEUZSKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-sulfanylideneacetamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine.

    Introduction of the Sulfanylideneacetamide Group: The next step involves the reaction of 4-(4-fluorophenyl)piperazine with a suitable acylating agent, such as chloroacetyl chloride, to introduce the sulfanylideneacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-2-sulfanylideneacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or thiols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-2-sulfanylideneacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and molecular targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-sulfanylideneacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring provides structural stability. The sulfanylideneacetamide moiety may contribute to its overall pharmacological activity by modulating the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)piperazine: A precursor in the synthesis of the target compound.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with different pharmacological properties.

    Cetirizine ethyl ester dihydrochloride: A related compound used as an antihistamine.

Uniqueness

2-[4-(4-fluorophenyl)piperazin-1-yl]-2-sulfanylideneacetamide is unique due to the presence of the sulfanylideneacetamide group, which imparts distinct chemical and pharmacological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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